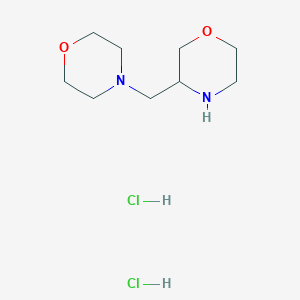

3-(4-Morpholinylmethyl)morpholine 2HCl

Description

Significance of Morpholine (B109124) Scaffolds in Advanced Chemical Synthesis

The morpholine ring is a sought-after structural motif in drug discovery and development. asianpubs.org Its presence in a molecule can favorably influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.net The inherent basicity of the nitrogen atom allows for the formation of salts, which can improve the bioavailability of pharmacologically active compounds.

Furthermore, the morpholine scaffold provides a rigid framework that can be strategically functionalized to interact with biological targets with high specificity. A vast number of approved drugs and clinical candidates across various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory agents, incorporate the morpholine moiety, underscoring its importance in medicinal chemistry. organic-chemistry.org

Overview of Dihydromorpholine Systems and their Relevance

While morpholine itself is a saturated heterocycle, the partially unsaturated dihydromorpholine systems are also of significant chemical interest. These structures offer unique reactivity and conformational properties. The synthesis of substituted morpholines and their derivatives often involves strategies that could, under certain conditions, lead to or start from dihydromorpholine intermediates. nih.gov The controlled synthesis of these systems allows for the introduction of diverse substituents, further expanding the chemical space accessible to researchers. ontosight.ai

Contextualizing 3-(4-Morpholinylmethyl)morpholine 2HCl within Complex Amine Chemistry and Heterocyclic Systems

This compound belongs to a class of compounds known as bis-morpholines, where two morpholine rings are linked together. In this specific case, the linkage is a methylene (B1212753) bridge, connecting the nitrogen atom of one morpholine ring to the carbon at the 3-position of the other. The "2HCl" designation indicates that it is a dihydrochloride (B599025) salt, meaning that the two basic nitrogen atoms of the morpholine rings have been protonated by hydrochloric acid.

This compound is an example of a complex amine, characterized by the presence of multiple nitrogen atoms within its structure. The chemistry of such molecules is rich and varied, with applications in catalysis, as ligands for metal complexes, and in the synthesis of more complex molecular architectures. The study of bis-morpholine compounds, in particular, offers insights into the effects of having two heterocyclic rings in close proximity, which can influence their electronic properties, conformational preferences, and biological activities.

Due to a lack of specific research data for this compound, its properties can be inferred from structurally similar compounds, such as N,N'-methylenebismorpholine.

Table 1: Predicted Physicochemical Properties of 3-(4-Morpholinylmethyl)morpholine

| Property | Predicted Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 186.13682806 g/mol |

| Monoisotopic Mass | 186.13682806 g/mol |

| Topological Polar Surface Area | 24.9 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 145 |

Note: These properties are predicted for the free base form and are based on computational models for structurally related compounds.

Research into bis-morpholine derivatives has explored their potential in various applications, including as antimicrobial agents. The arrangement and nature of the linker between the two morpholine rings can significantly impact their biological efficacy and toxicity profiles. For instance, bis-morpholino triazine quaternary ammonium (B1175870) salts have shown promise as antimicrobial agents against both Gram-negative and Gram-positive bacteria. nih.gov

The synthesis of such complex morpholine derivatives often involves multi-step reaction sequences starting from readily available precursors. nih.gov The development of efficient and stereoselective synthetic routes to access diverse C-functionalized morpholines remains an active area of research. atamanchemicals.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11;;/h9-10H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQCAPLVSZBQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CN2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 4 Morpholinylmethyl Morpholine 2hcl and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information regarding the connectivity, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the chemical environment of each atom.

In the case of 3-(4-Morpholinylmethyl)morpholine 2HCl, the presence of two morpholine (B109124) rings and a methylene (B1212753) bridge would result in a complex but interpretable spectrum. The formation of the dihydrochloride (B599025) salt would lead to protonation of the nitrogen atoms, causing a significant downfield shift of the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge.

The ¹³C NMR spectrum of morpholine itself shows two signals, one for the carbons adjacent to the oxygen (C-2,6) and another for the carbons adjacent to the nitrogen (C-3,5). researchgate.net Upon N-substitution and protonation, these chemical shifts are altered, providing valuable information about the electronic environment within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Morpholine and Related Analogues

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| Morpholine | ~2.87 (t, 4H, N-CH₂), ~3.73 (t, 4H, O-CH₂) | ~45.8 (N-CH₂), ~67.2 (O-CH₂) | chemicalbook.com |

| Morpholine HCl | - | ~43.2 (N-CH₂), ~63.6 (O-CH₂) | spectrabase.com |

| 4-Phenylmorpholine | ~3.16 (t, 4H, N-CH₂), ~3.88 (t, 4H, O-CH₂) | ~49.5 (N-CH₂), ~67.0 (O-CH₂) | acdlabs.com |

| 4-(2-Chloroethyl)morpholine HCl | ~3.2-4.2 (m, 8H, morpholine ring), ~3.8 (t, 2H, N-CH₂-CH₂Cl), ~4.3 (t, 2H, N-CH₂-CH₂Cl) | - | chemicalbook.com |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The morpholine ring predominantly adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.net In substituted morpholines, the substituents can occupy either axial or equatorial positions. The relative stereochemistry and the population of different rotamers (conformational isomers that differ by rotation about a single bond) can be determined using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com NOE experiments provide information about through-space proximity of protons, which helps in assigning their relative positions in the 3D structure. For N-substituted morpholines, dynamic NMR studies can also be employed to determine the energy barriers for ring inversion. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage, C-N amine bonds, and the N-H bonds of the morpholinium hydrochloride salt. The stretching vibrations of the C-H bonds in the methylene groups will also be prominent.

Table 2: Characteristic IR Absorption Bands for Morpholine and its Hydrochloride Salt

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| N-H (in HCl salt) | Stretch | 2400-2800 (broad) | nih.gov |

| C-H | Stretch | 2850-3000 | researchgate.net |

| C-O-C | Asymmetric Stretch | 1115 | chemicalbook.com |

| C-N | Stretch | 1070 | researchgate.net |

The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of amine hydrochlorides and is due to the stretching of the N⁺-H bond. nih.gov The strong C-O-C stretching band around 1115 cm⁻¹ is characteristic of the morpholine ring. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₉H₂₀N₂O₂ · 2HCl), HRMS would be used to determine the exact mass of the protonated molecular ion of the free base, [C₉H₂₀N₂O₂ + H]⁺. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with high accuracy. While specific HRMS data for the title compound is not available, this technique is a standard characterization method for novel compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Although a crystal structure for this compound has not been reported, studies on analogous compounds can provide valuable insights. For instance, the crystal structure of 1-morpholino-3-morpholinium bromide propane (B168953) reveals that the morpholine ring adopts a chair conformation. mdpi.com In the solid state, the protonated nitrogen atom forms hydrogen bonds with the bromide anion. mdpi.com It is highly probable that in the crystal structure of this compound, both morpholine rings would exist in a chair conformation, and the protonated nitrogen atoms would be involved in hydrogen bonding with the chloride ions. Such interactions play a crucial role in the packing of the molecules in the crystal lattice. A study on another morpholine derivative, 2-[methylthio(morpholino)methylene]malononitrile, also confirms the chair conformation of the morpholine ring in the solid state. sciencepublishinggroup.com

Crystal Packing and Intermolecular Interactions (e.g., C-H···S, C-H···π, π···π, O—H···N, C—H···O Hydrogen Bonds)

In the solid state, the crystal packing of morpholinium salts is heavily influenced by a network of hydrogen bonds. For the dihydrochloride salt of 3-(4-Morpholinylmethyl)morpholine, the protonated nitrogen atoms of the two morpholine rings would act as primary hydrogen-bond donors, with the chloride anions serving as the principal acceptors. This would lead to the formation of strong N-H···Cl hydrogen bonds , which are a dominant feature in the crystal structures of similar amine hydrochlorides.

In addition to these primary interactions, weaker hydrogen bonds are expected to play a significant role in stabilizing the three-dimensional crystal lattice. These include C-H···O hydrogen bonds , where the oxygen atoms of the morpholine rings can act as acceptors for hydrogen atoms attached to the carbon framework of adjacent molecules. nih.gov The presence of multiple C-H donors and two oxygen acceptors in the molecule allows for a complex and varied network of these interactions.

While the subject molecule lacks aromatic rings, precluding C-H···π and π···π stacking interactions, analogous structures containing phenyl groups often exhibit these features. researchgate.netwikipedia.org For instance, in the crystal structure of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions are key to stabilizing the crystal structure. wikipedia.org In the absence of such groups in this compound, the packing will be primarily dictated by the more electrostatic hydrogen bonds. Interactions of the C-H···S type are not applicable to this compound due to the absence of sulfur.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| N-H···Cl | Morpholinium N-H | Chloride ion (Cl⁻) | Primary interaction defining the main structural motifs. |

| C-H···O | Methylene/Ethylene (B1197577) C-H | Morpholine Oxygen | Secondary interaction linking molecules into a 3D network. nih.gov |

| C-H···Cl | Methylene/Ethylene C-H | Chloride ion (Cl⁻) | Secondary interaction further stabilizing the lattice. |

Morpholine Ring Conformation and Dihedral Angle Analysis (e.g., Chair Conformation)

It is well-established through numerous crystallographic and spectroscopic studies that the six-membered morpholine ring predominantly adopts a chair conformation . wikipedia.orgatamanchemicals.comcambridgenetwork.co.uk This conformation is energetically favorable as it minimizes torsional strain and steric hindrance between the ring atoms. In this compound, both morpholine rings are expected to exhibit this stable chair geometry.

The conformational analysis of such a molecule is further defined by the dihedral angles within and between the rings. A dihedral angle, or torsion angle, describes the rotation around a chemical bond. datacc.org For the morpholine rings, the endocyclic dihedral angles would confirm the chair shape. In an ideal chair, these angles would alternate in sign and have magnitudes around 55-60°.

The orientation of the substituents on the morpholine rings is also critical. The methylene bridge connecting the two rings at the N4 and C3 positions is expected to adopt an equatorial position on the respective rings to minimize steric clash. In a known structure, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring adopts a chair conformation where the exocyclic N—C bond is in an equatorial orientation. researchgate.net

Table 2: Expected Conformational Features of this compound

| Structural Feature | Expected Conformation/Value | Rationale |

|---|---|---|

| Morpholine Ring | Chair Conformation | Minimization of torsional and steric strain. wikipedia.orgatamanchemicals.com |

| Substituent Orientation | Equatorial | Reduced steric hindrance compared to axial orientation. researchgate.net |

| Endocyclic Dihedral Angles | ~ +/- 55-60° | Characteristic of a standard chair conformation. |

Analysis of Thermal Ellipsoid Plots and Crystallographic Data Quality

The quality of a crystal structure determination is paramount for its reliability. Key indicators of quality include the resolution, data completeness, and R-values (R-work and R-free). High data completeness, ideally above 90%, ensures that the electron-density map is well-defined. researchgate.net The R-work and R-free values measure the agreement between the experimental diffraction data and the calculated model, with lower values indicating a better fit.

Thermal ellipsoid plots , such as those generated by the Oak Ridge Thermal-Ellipsoid Plot (ORTEP) program, provide a visual representation of the atomic displacement parameters (ADPs) of the non-hydrogen atoms in a crystal structure. The size and shape of these ellipsoids indicate the magnitude and direction of an atom's vibration about its mean position. These plots are typically drawn at a certain probability level, often 50%, meaning there is a 50% probability of finding the atom within the volume of the ellipsoid.

In the context of this compound, an analysis of its (currently unavailable) thermal ellipsoid plot would be insightful. The ellipsoids for the atoms in the morpholine rings would be expected to be of moderate and relatively uniform size, reflecting a well-ordered structure. Any significant elongation or unusually large size of an ellipsoid could suggest positional disorder or high thermal motion for that atom. For instance, the terminal atoms of the methylene bridge might exhibit slightly larger thermal ellipsoids compared to the more constrained atoms within the rings.

Without the actual crystallographic data file (CIF), a specific analysis is impossible. However, the table below outlines the key parameters used to assess crystallographic data quality.

Table 3: Key Parameters for Crystallographic Data Quality Assessment

| Parameter | Description | Indication of Good Quality |

|---|---|---|

| Resolution (Å) | The level of detail observed in the electron density map. | Lower values are better (e.g., < 2.0 Å). |

| Data Completeness (%) | The percentage of measured reflections out of all possible reflections. | > 90% is desirable. |

| R-work / R-factor | A measure of the agreement between the observed and calculated structure factor amplitudes. | Lower values are better (typically < 0.05 for small molecules). |

| R-free | A cross-validation metric calculated from a subset of reflections not used in refinement, to check for overfitting. | Lower values are better, and should be close to R-work. |

Mechanistic Investigations of Chemical Reactions Involving Morpholine Moieties

Reaction Pathway Elucidation

The pathways of reactions involving morpholine (B109124) are dictated by the inherent properties of its structure, particularly the nitrogen atom. Understanding these pathways is crucial for predicting reaction outcomes and designing new synthetic methodologies.

Nucleophilic Reactivity of Morpholine Nitrogen Atoms

The nitrogen atom in the morpholine ring is a key center of reactivity, primarily functioning as a nucleophile. Its nucleophilicity, however, is tempered by the electronic and structural features of the ring.

The morpholine nitrogen atom readily participates in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles like benzoyl halides and the sodium salt of 1,2-naphthoquinone-4-sulphonic acid (NQS) to form new carbon-nitrogen bonds. researchgate.netacs.org In a reaction with NQS under alkaline conditions, morpholine forms a colored product, 4-(4-morpholinyl)naphthalene-1,2-dione, a transformation that can be monitored spectrophotometrically. researchgate.net

However, the nucleophilicity of morpholine is notably lower than that of other cyclic secondary amines such as piperidine (B6355638) and pyrrolidine (B122466). nih.gov This reduced reactivity is attributed to two main factors:

Inductive Effect: The oxygen atom in the morpholine ring is electron-withdrawing, which decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. masterorganicchemistry.com Compared to piperidine, the presence of the oxygen atom reduces morpholine's nucleophilicity by a factor of about 300. masterorganicchemistry.com

Ring Conformation: The six-membered ring of morpholine exhibits a pronounced pyramidalization at the nitrogen atom, which hinders its ability to participate in the formation of enamine intermediates, a common pathway in organocatalysis. nih.gov Pyrrolidine enamines are generally the most reactive due to the higher p-character of the nitrogen lone pair in the five-membered ring, leading to greater nucleophilicity compared to the six-membered piperidine or morpholine rings. nih.gov

Despite its reduced reactivity, morpholine is a valuable nucleophile in various synthetic applications, including the synthesis of pharmaceutical and agricultural compounds. acs.org Its ability to form hydrogen bonds via its oxygen atom is also a significant characteristic in its interactions. researchgate.net

Formation and Reactivity of Intermediate Species (e.g., Radical Cation Intermediates, Aminal Intermediates, Zwitterionic Intermediates)

Reactions involving morpholine moieties can proceed through various transient intermediate species, which dictate the final product distribution.

Radical Cation Intermediates: In electrochemical reactions, morpholine can be oxidized at an anode to form a morpholine radical cation. mdpi.com This reactive intermediate has been detected by electron paramagnetic resonance (EPR) spectroscopy at room temperature. researchgate.netmdpi.com For example, in the Cu(II)-catalyzed electrochemical reaction between quinoline (B57606) N-oxides and morpholine, the formation of the morpholine radical is a key step that initiates the C-H/N-H cross-coupling, leading to aminated quinoline derivatives. researchgate.netmdpi.com The reaction's regioselectivity is highly dependent on the solvent, with 4-substituted products forming in dichloromethane (B109758) and 2-substituted products in acetonitrile. mdpi.com

Aminal Intermediates: Aminals, or aminoacetals, can form as intermediates in reactions involving morpholines. For instance, the reaction of gramines (indole-derived Mannich bases) with α-amido sulfones in the presence of ethyl propiolate can lead to the formation of 3-sulfonylmethylindole aminals. acs.org These intermediates arise from the coupling of the gramine (B1672134) with a deconstructed α-amido sulfone, which acts as a dual d-sulfonyl/a-azomethine synthon. acs.org

Zwitterionic Intermediates: Zwitterionic intermediates are characterized by the presence of both a positive and a negative charge within the same molecule. Their formation is often postulated in cycloaddition reactions and can be influenced by solvent polarity and the electronic nature of the reactants. mdpi.com In the context of morpholine chemistry, zwitterionic species can form during the synthesis of morpholines from 1,2-amino alcohols and ethylene (B1197577) sulfate (B86663). chemrxiv.org The reaction proceeds through a monoalkylation step to form a zwitterionic product, which then cyclizes to the morpholine ring. chemrxiv.org The formation of zwitterionic intermediates has also been proposed in reactions of conjugated nitroalkenes with certain unsaturated nucleophiles. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to explore the reaction pathways and confirm the existence of these unstable zwitterionic intermediates. mdpi.com

Kinetics and Thermodynamics of Morpholine-Mediated Reactions

The outcome of reactions involving morpholine can be governed by either kinetic or thermodynamic control, where reaction rates and equilibrium positions are critical factors.

Studies on Reaction Rates and Influence of Substituents

The rate of morpholine-mediated reactions is highly dependent on the structure of the reactants, including the substituents on the morpholine ring and the electrophile.

In the nucleophilic addition of amines to activated olefins, the reaction kinetics can be complex. For the addition of morpholine to α-nitrostilbenes, the mechanism can shift depending on the reaction conditions. acs.org At low amine concentrations or low pH, the deprotonation of the intermediate is the rate-limiting step, while at high concentrations or high pH, the initial nucleophilic attack by morpholine becomes rate-limiting. acs.org

Substituents have a profound effect on reaction rates. Electron-withdrawing groups on a reactant can significantly alter the reactivity of carbonyl oxides in their reactions with water, with differences in reactivity spanning up to ten orders of magnitude. rsc.org Similarly, in the reaction of morpholine with t-butyl acetoacetate, temperature plays a crucial role in determining the product. researchgate.net Lower temperatures (below 100 °C) favor the kinetically controlled formation of the enaminoester, while higher temperatures (above 150 °C) lead to the thermodynamically favored ketoamide. researchgate.net This demonstrates the classic principle of kinetic versus thermodynamic control in reactions involving morpholine.

Interactive Data Table: Nucleophilicity of Selected Amines This table compares the nucleophilicity of morpholine with other common cyclic amines.

Amine Structure Relative Nucleophilicity Ranking Key Factor Influencing Reactivity Pyrrolidine 5-membered ring High Higher p-character of nitrogen lone pair. acs.org Piperidine 6-membered ring Medium Standard six-membered ring reactivity. acs.org Morpholine 6-membered ring with oxygen Low Electron-withdrawing effect of oxygen; pronounced nitrogen pyramidalization. [2, 4]

Table of Mentioned Compounds

Compound Name 3-(4-Morpholinylmethyl)morpholine 2HCl Morpholine Piperidine Pyrrolidine Benzoyl halide 1,2-naphthoquinone-4-sulphonic acid (NQS) 4-(4-morpholinyl)naphthalene-1,2-dione Enamine Quinoline N-oxide Dichloromethane Acetonitrile Gramine α-Amido sulfone Ethyl propiolate 3-Sulfonylmethylindole aminal Ethylene sulfate Proline Dihydrooxazine oxide α-Nitrostilbene t-Butyl acetoacetate Enaminoester Ketoamide

Applications in Organic Synthesis and Catalysis

Role as Organic Building Blocks in Complex Molecule Synthesis

Precursors for Other Nitrogen-Containing Heterocyclic Systems (e.g., 1,2,4-Triazole (B32235) and 1,2,4-Triazoline Derivatives)

The morpholine (B109124) moiety is a common starting point for the construction of other important heterocyclic systems, such as 1,2,4-triazoles, which are known for their diverse biological activities. nih.govresearchgate.netnih.gov Synthetic chemists often incorporate the morpholine unit to build a molecular framework, which is then elaborated upon to form the target triazole ring.

A general synthetic strategy involves the reaction of a morpholine-containing intermediate with various reagents to construct the triazole ring. For instance, a morpholine-containing hydrazide can be reacted with reagents like carbon disulfide or isothiocyanates to initiate the cyclization process that forms the 1,2,4-triazole ring system. acs.org In one method, a morpholine-containing compound is treated with hydrazine (B178648) hydrate, which is then converted to a Schiff base before the final cyclization step introduces the morpholine as a substituent on the newly formed triazole ring. nih.gov

Similarly, the synthesis of 1,2,4-triazoline derivatives can also originate from morpholine-based precursors, demonstrating the role of the morpholine unit as a versatile building block in heterocyclic chemistry.

Scaffold for the Preparation of Advanced Organic Intermediates

The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The morpholine ring is considered a "privileged scaffold" because its structure appears in numerous bioactive compounds and can be readily modified. nih.govijprems.com

Its utility as a scaffold is attributed to several factors:

Structural Rigidity and Flexibility: The chair conformation of the morpholine ring provides a degree of three-dimensional structure while allowing for various substitution patterns.

Physicochemical Properties: The presence of both a hydrogen-bond acceptor (oxygen) and a basic nitrogen atom influences the solubility and electronic properties of the resulting molecules. ijprems.com

Synthetic Accessibility: Morpholine is readily available and its reactivity is well-understood, facilitating its incorporation into larger, more complex molecules. nih.gov

Researchers utilize the morpholine scaffold to synthesize advanced intermediates for pharmaceuticals, agrochemicals, and materials science. e3s-conferences.org For example, morpholine-containing intermediates are crucial in the synthesis of certain antibiotics and anticancer drugs. e3s-conferences.org

Catalytic Applications of Morpholine and its Derivatives

Beyond their role as building blocks, morpholine derivatives are widely used in catalysis, either as organocatalysts themselves or as ligands that modify the behavior of transition metals.

Organocatalysis in Various Organic Transformations (e.g., Urethane (B1682113) Formation)

Organocatalysts are small organic molecules that can accelerate chemical reactions. The tertiary amine functionality present in N-substituted morpholine derivatives makes them effective basic catalysts for a variety of organic transformations, most notably the formation of polyurethanes. google.comnih.gov

In polyurethane synthesis, a catalyst is essential to control the reaction between a polyol and a polyisocyanate. Morpholine derivatives act as amine catalysts in this process. google.com Computational studies have elucidated the mechanism, showing that the catalytic pathway involves multiple steps and differs significantly from the uncatalyzed reaction. nih.gov The nitrogen atom of the morpholine ring plays a key role in activating the reactants.

Table 1: Comparison of Morpholine-Based Catalysts in Urethane Formation

| Catalyst | Relative Effectiveness | Calculated Activation Energy (kJ/mol) | Key Finding |

|---|---|---|---|

| Morpholine | Less Effective | 29.7 | Serves as a baseline for cyclic amine catalysts in urethane formation. nih.gov |

| 4-Methylmorpholine | More Effective | 26.6 | The addition of a methyl group enhances catalytic activity compared to the parent morpholine. nih.gov |

Research has shown that N-substituted morpholines, such as 4-methylmorpholine, can be more effective catalysts than morpholine itself. nih.gov This is attributed to differences in their proton affinity and how they interact with the reaction intermediates. nih.gov

Ligand Modification in Transition Metal Catalysis (e.g., Palladium-Based Catalysis)

In transition metal catalysis, ligands are molecules that bind to the metal center and have a profound impact on its reactivity, selectivity, and stability. Morpholine derivatives have been successfully used as ligands in various catalytic systems, particularly those involving palladium. nih.govacs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, used to form carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the success of these reactions. Morpholine-containing ligands, such as those incorporating phosphine (B1218219) groups, have been developed to fine-tune the properties of the palladium catalyst. researchgate.net For example, palladium complexes bearing both a morpholine and an N-heterocyclic carbene (NHC) ligand have been synthesized and characterized. nih.gov In these complexes, the nitrogen atom of the morpholine ring coordinates to the palladium center, influencing the metal's electronic environment. nih.gov

Influence on Reaction Selectivity and Activity in Catalytic Processes

The ligands attached to a transition metal catalyst are not passive spectators; they actively participate in the catalytic cycle and can dictate the outcome of the reaction. The use of morpholine-based ligands can significantly influence both the activity (rate) and selectivity (the preferential formation of one product over others) of a catalytic process. rsc.orgacs.orgnih.gov

The influence of these ligands stems from a combination of steric and electronic effects:

Steric Effects: The size and shape of the ligand can control which molecules can approach the metal center and in what orientation, thereby directing the reaction to a specific outcome.

Electronic Effects: The ability of the ligand to donate or withdraw electron density from the metal center alters its reactivity. The nitrogen atom in a morpholine ligand acts as a donor, which can stabilize the metal complex and modulate its catalytic activity. nih.gov

In palladium-catalyzed reactions, the coordination of the morpholine ligand can stabilize key intermediates, lower the energy barriers for certain steps in the catalytic cycle, and ultimately lead to higher yields and better selectivity. acs.org The development of ligands is a dynamic area of research, with the goal of achieving precise control over complex chemical transformations. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of 3 4 Morpholinylmethyl Morpholine 2hcl and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecular systems.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For analogues of 3-(4-Morpholinylmethyl)morpholine, such as 4-Acetylmorpholine, DFT calculations using the B3LYP/6-31++G(d,p) basis set have been employed to achieve this. researchgate.net The resulting optimized structural parameters, including bond lengths and bond angles, show good correlation with experimental data where available. researchgate.net

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical stability and the energy required for electronic excitation. ossila.com

For a representative morpholine (B109124) analogue, 4-Acetylmorpholine, the following electronic properties have been calculated:

| Property | Value |

| HOMO Energy | -0.25 eV |

| LUMO Energy | -0.01 eV |

| HOMO-LUMO Gap | -0.24 eV |

| Total Energy | -479.23 a.u. |

| Heat Capacity (Cv) | 43.14 Cal/Mol-Kelvin |

| Entropy (S) | 99.16 Cal/Mol-Kelvin |

| Table 1: Calculated Electronic and Thermodynamic Properties of a Morpholine Analogue. researchgate.net |

The process of acetylation in this analogue was found to increase the total energy, heat capacity, and entropy when compared to the parent morpholine molecule. researchgate.net

| Compound | Dipole Moment (Debye) |

| Morpholine | 1.89 |

| 4-Acetylmorpholine | 4.09 |

| Table 2: Comparison of Calculated Dipole Moments. researchgate.net |

Molecular Mechanics and Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular mechanics methods are highly efficient for exploring the conformational landscape of larger, more flexible molecules. nih.gov For a molecule like 3-(4-Morpholinylmethyl)morpholine, which contains multiple single bonds and two morpholine rings, a vast number of conformations are possible due to the rotation around these bonds.

Conformational analysis involves systematically identifying the different spatial arrangements of atoms (conformers) and determining their relative energies. This process helps to identify the most stable, low-energy conformations that are likely to be populated at a given temperature. Such studies are crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. Computational models can map out the potential energy surface of the molecule as a function of its dihedral angles, revealing the energy barriers between different conformations. nih.gov

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By modeling the transition states—the highest energy points along a reaction coordinate—and the intermediates, researchers can gain a detailed understanding of how a reaction proceeds. researchgate.net

For morpholine and its derivatives, computational studies have been used to investigate various reaction mechanisms, such as their decomposition pathways and their roles in synthetic reactions. nih.govresearchgate.net For instance, the self-decomposition of morpholine has been shown through RRKM-based calculations to be dominated by a 1,3-intramolecular hydrogen shift. nih.gov In the context of more complex reactions, computational approaches can help to understand the regio- and stereoselectivity observed experimentally. researchgate.net These models can calculate the activation energies for different potential reaction pathways, allowing for the prediction of the most favorable mechanism. This predictive power is essential for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Morpholine Compounds

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are paramount for the separation of 3-(4-Morpholinylmethyl)morpholine 2HCl from potential impurities, starting materials, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Methods

Given that this compound is a secondary amine, it possesses polar N-H bonds that can lead to poor peak shape and tailing in gas chromatography. Furthermore, as a dihydrochloride (B599025) salt, it is non-volatile. Therefore, direct GC-MS analysis is not feasible. Chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.com

A common and effective derivatization strategy for secondary amines like morpholine (B109124) involves nitrosation. nih.gov This reaction is typically carried out using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. nih.govresearchgate.net In the case of 3-(4-Morpholinylmethyl)morpholine, this would lead to the formation of its N-nitroso derivative.

The derivatization process for analogous morpholine compounds has been optimized by considering several factors:

Acid Concentration: The pH of the reaction medium is critical for the nitrosation reaction. nih.gov

Derivatizing Agent Concentration: The amount of sodium nitrite must be sufficient to ensure complete derivatization. researchgate.net

Reaction Temperature and Time: These parameters are optimized to maximize the yield of the derivative while minimizing potential degradation. researchgate.net

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern. For quantitative analysis, the use of an internal standard, such as a deuterated analog (e.g., morpholine-d8), is recommended to ensure high accuracy and precision. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC-MS, particularly for non-volatile and thermally labile compounds like this compound, as it does not require derivatization. nih.gov The separation can be achieved using various modes of chromatography, including reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography (HILIC). For a polar compound like this compound, HILIC can be particularly effective. nih.gov

The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is optimized to achieve the desired retention and separation. Detection can be accomplished using a variety of detectors, though for a compound lacking a strong chromophore, a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be employed.

For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents the state-of-the-art for the analysis of such compounds. nih.govnih.gov UHPLC utilizes smaller particle size columns, leading to faster analysis times and improved resolution. nih.gov HRMS provides highly accurate mass measurements, which allows for the unambiguous identification of the target analyte and the elucidation of the elemental composition of unknown impurities. nih.gov

Validation of Analytical Methods for Accuracy and Precision

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. gavinpublishers.com The validation process for a method designed for this compound would involve the assessment of several key parameters, as outlined by international guidelines. gavinpublishers.comomicsonline.org While specific validation data for this compound is not available, the following table illustrates typical performance characteristics for the analysis of analogous morpholine compounds by GC-MS and LC-MS.

| Validation Parameter | Typical Performance for Morpholine Analysis (GC-MS) | Typical Performance for Morpholine Analysis (LC-MS/UHPLC-HRMS) |

|---|---|---|

| Linearity (R²) | > 0.999 nih.gov | > 0.99 nih.gov |

| Limit of Detection (LOD) | 7.3 µg/L nih.govnih.gov | 0.0010 - 0.0040 µg/g nih.gov |

| Limit of Quantification (LOQ) | 24.4 µg/L nih.govnih.gov | 0.01 µg/g nih.gov |

| Accuracy (Recovery) | 94.3% - 109.0% nih.govnih.gov | 84% - 120% nih.gov |

| Precision (RSD) | Intra-day: 2.0% - 4.4% Inter-day: 3.3% - 7.0% nih.govnih.gov | Not explicitly stated in provided search results. |

Spectroscopic Quantification Methods (e.g., NMR for Purity Assessment)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR (qNMR), is a powerful primary method for the purity assessment of organic compounds. nih.gov Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity is used. nih.gov

The principle of qNMR is based on the direct proportionality between the integrated signal intensity of a specific resonance and the number of nuclei contributing to that signal. nih.gov For this compound, specific, well-resolved proton signals in its ¹H-NMR spectrum would be selected for integration. By comparing the integral of these signals to the integral of a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone), the absolute purity of the compound can be determined with a high degree of accuracy and precision.

An international collaborative study has demonstrated the validity of ¹H-qNMR for the purity determination of various organic compounds, concluding that it provides results equivalent to conventional primary methods like mass balance and titrimetry. nih.gov This makes qNMR a highly reliable method for the certification of reference materials of this compound.

Coordination Chemistry of Morpholine and Its Derivatives

Formation of Metal-Morpholine Complexes and Salt Structures

Morpholine (B109124), with its heterocyclic structure containing both an ether oxygen and a secondary amine nitrogen, readily forms coordination complexes with a variety of metal ions. The nitrogen atom typically serves as the primary coordination site due to its Lewis basicity. The formation of these complexes usually involves the reaction of a metal salt with morpholine or its derivatives in a suitable solvent. The resulting products can be simple mononuclear complexes, or they can form more complex polynuclear or salt-like structures, influenced by the metal-to-ligand ratio, the nature of the metal and its counter-ion, and the reaction conditions.

For instance, morpholine reacts with metal halides to form complexes where the morpholine acts as a neutral ligand. In the case of 3-(4-Morpholinylmethyl)morpholine 2HCl, the compound exists as a dihydrochloride (B599025) salt, indicating that the two nitrogen atoms are protonated. For coordination to a metal center to occur, deprotonation of one or both nitrogen atoms would likely be necessary, a process that can often be facilitated by the reaction conditions or the presence of a base.

The formation of salt structures is also a prominent feature in the chemistry of morpholine complexes. The uncoordinated counter-ions from the metal salt, such as chloride (Cl⁻) or bromide (Br⁻), often play a crucial role in stabilizing the crystal lattice through hydrogen bonding interactions with the N-H groups of the morpholine ligands and, in some cases, with coordinated water molecules.

Ligand Properties of the Morpholine Moiety in Coordination Compounds

The morpholine ring exhibits diverse ligating capabilities, primarily dictated by the number and arrangement of its donor atoms.

Monodentate Coordination: In its simplest form, morpholine acts as a monodentate ligand, coordinating to a metal center exclusively through its nitrogen atom. This is observed in numerous complexes, such as in bis(morpholine)gold(I) chloride, where two morpholine ligands are linearly coordinated to the gold(I) ion through their nitrogen atoms. nih.govwikipedia.org

Bidentate and Bridging Coordination: Derivatives of morpholine containing a second donor site can act as bidentate ligands, forming chelate rings with the metal ion. A well-studied analogue is 4-(2-aminoethyl)morpholine (B49859), which contains a primary amine in addition to the morpholine nitrogen. This ligand readily forms stable five-membered chelate rings by coordinating to a metal ion through both nitrogen atoms (N,N'-bidentate). researchgate.netnorthwestern.edu This mode of coordination is highly probable for 3-(4-Morpholinylmethyl)morpholine, which possesses two morpholine nitrogen atoms separated by a methylene (B1212753) bridge. It is anticipated that this ligand would act as a bidentate N,N'-donor, forming a six-membered chelate ring with a metal center.

Morpholine itself can also function as a bridging ligand, connecting two metal centers. This has been observed in complexes with zinc(II) and cadmium(II) cyanides, where the morpholine molecule bridges two metal ions, leading to the formation of polymeric chains. rsc.org

The ether oxygen of the morpholine ring is generally considered a weak donor and typically does not participate in coordination. However, its presence can influence the electronic properties and conformational flexibility of the ligand.

Structural Characterization of Coordination Compounds Formed with Morpholine Ligands

The definitive three-dimensional arrangement of atoms in metal-morpholine complexes is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are also vital in characterizing these compounds.

Coordination Geometries: The coordination geometry around the metal center in morpholine complexes is dependent on the metal ion, its oxidation state, and the stoichiometry of the ligands. For instance, in bis(morpholine)gold(I) chloride, the Au(I) center adopts a linear geometry. nih.govwikipedia.org In contrast, nickel(II) complexes with bidentate morpholine derivatives, such as bis-[4-(2-amino-ethyl)morpholine-κ²N,N']diaquanickel(II) dichloride, exhibit an octahedral coordination environment, with the two bidentate ligands occupying the equatorial plane and two water molecules in the axial positions. researchgate.net Similarly, cadmium(II) complexes with 4-(2-aminoethyl)morpholine have been found to have distorted octahedral geometries. northwestern.edu

Bond Parameters: X-ray crystallographic studies have provided detailed bond parameters for several morpholine-containing coordination compounds. This data is crucial for understanding the nature of the metal-ligand bond.

| Complex | Metal-Nitrogen Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| [Au(C₄H₉NO)₂]Cl | Au-N | 2.0631(19) | nih.govwikipedia.org |

| [Au(C₄H₉NO)₂]Br | Au-N | 2.0598(18) | nih.govwikipedia.org |

| [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ | Ni-N(morpholine) | - | researchgate.net |

| [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ | Ni-N(aminoethyl) | - | researchgate.net |

| [CdBr₂(C₆H₁₄N₂O)] | Cd-N(morpholine) | - | northwestern.edu |

| [CdBr₂(C₆H₁₄N₂O)] | Cd-N(aminoethyl) | - | northwestern.edu |

| Complex | Angle | Angle (°) | Reference |

|---|---|---|---|

| [Au(C₄H₉NO)₂]Cl | N-Au-N | 180 | nih.govwikipedia.org |

| [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ | N-Ni-N (chelate) | - | researchgate.net |

| [CdBr₂(C₆H₁₄N₂O)] | N-Cd-N (chelate) | - | northwestern.edu |

Data for Ni and Cd complexes with 4-(2-aminoethyl)morpholine are noted, but specific bond lengths and angles were not provided in the abstract.

While direct experimental data for the coordination chemistry of this compound is unavailable, the principles established from the study of morpholine and its bidentate derivatives provide a strong foundation for predicting its behavior as a chelating N,N'-donor ligand, likely forming stable complexes with various transition metals.

Potential in Materials Science Research

Integration into Polymer Systems and Hybrid Materials

The incorporation of morpholine (B109124) derivatives into polymer chains is a known strategy to enhance the properties of the resulting materials. For instance, compounds with similar bis-morpholine structures have been investigated for their role in polymer synthesis and modification.

One area of interest is in the production of polyolefins, such as polypropylene. Certain aminosilane (B1250345) compounds containing dimorpholine structures, like Dimorpholindimethoxysilane, have been successfully used as external donors in Ziegler-Natta catalyst systems for propylene (B89431) polymerization. researchgate.net The use of such external donors has been shown to improve the isotacticity and influence the molecular weight distribution of the final polypropylene, thereby tailoring its mechanical and thermal properties. researchgate.net This suggests a potential role for 3-(4-Morpholinylmethyl)morpholine 2HCl in the catalytic synthesis of polymers with customized characteristics.

Furthermore, other dimorpholine compounds, such as 2,2'-Dimorpholinyldiethyl-ether, have been utilized as plasticizers and modifiers in polymer production. nbinno.com These additives enhance the flexibility and performance of the polymer matrix. nbinno.com By analogy, the structure of this compound could impart similar plasticizing or modifying effects, improving the processability and end-use performance of a variety of polymers.

The potential applications of bis-morpholine compounds in polymer systems are summarized in the table below:

| Application Area | Example Compound | Function | Effect on Polymer |

| Catalysis | Dimorpholindimethoxysilane | External Donor | Improved isotacticity, controlled molecular weight distribution researchgate.net |

| Modification | 2,2'-Dimorpholinyldiethyl-ether | Plasticizer/Modifier | Enhanced flexibility and performance nbinno.com |

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a critical step in the development of advanced materials for electronics, sensing, and catalysis. Bis-morpholine substituted compounds have shown promise in this area. For example, the synthesis of bis-morpholine-substituted perylene (B46583) bisimides has been reported as significant in the field of organic functional materials. researchgate.net Perylene bisimides are known for their applications in organic electronics and as high-performance pigments. The introduction of morpholine groups can modify the electronic properties and solubility of these materials, which is crucial for their processing and integration into devices. researchgate.net

Given its structure, this compound could potentially be used to modify the surface of various substrates. The amine functionalities can act as anchoring points to a surface, while the morpholine rings can alter surface properties such as hydrophilicity, chemical reactivity, and biocompatibility. This could be particularly relevant in the development of novel sensors, coatings, and biomedical devices.

Applications in Advanced Chemical Processes and Formulations (e.g., Stabilizers, Antioxidants)

Morpholine and its derivatives are well-known for their roles as corrosion inhibitors and stabilizers in various industrial applications. Bis-morpholine compounds have demonstrated significant potential in this regard, particularly in the rubber and polymer industries.

A notable example is 4,4'-dithiodimorpholine (B89823) (DTDM), which is widely used as a vulcanization accelerator and a sulfur donor in the rubber industry. atamanchemicals.comippi.ac.ir It facilitates the formation of cross-links between polymer chains, enhancing the elasticity, strength, and durability of rubber products. atamanchemicals.com Moreover, DTDM can act as a stabilizer by forming sulfur bridges between polymer chains, which helps to extend the lifecycle of the polymer. atamanchemicals.com

Another relevant compound, N,N'-methylene-bis-morpholine (MBM), has been investigated as a preservative for natural rubber latex. researchgate.net It acts as a fungicide, preventing microbial growth and the degradation of the latex. researchgate.net This highlights the potential of bis-morpholine structures to act as effective stabilizers in complex formulations.

The following table summarizes the roles of analogous bis-morpholine compounds as stabilizers:

| Compound | Application | Function |

| 4,4'-dithiodimorpholine (DTDM) | Rubber Industry | Vulcanization accelerator, Stabilizer atamanchemicals.comippi.ac.ir |

| N,N'-methylene-bis-morpholine (MBM) | Natural Rubber Latex | Preservative, Fungicide researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of morpholines and their derivatives is a mature field, yet there is a continuous drive for methods that offer higher efficiency, greater stereoselectivity, and improved sustainability. researchgate.net Traditional methods often rely on harsh reagents or multi-step procedures. wikipedia.org Emerging research focuses on overcoming these limitations.

Recent advancements have highlighted one-pot and tandem reactions that streamline the synthesis of substituted morpholines. organic-chemistry.org For instance, a tandem sequential reaction involving hydroamination and asymmetric transfer hydrogenation has been shown to produce 3-substituted morpholines from aminoalkyne substrates with high enantioselectivity. organic-chemistry.org Another innovative approach involves a redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines, a method that has been successfully scaled to over 50 grams. chemrxiv.org This particular method is noted for its ability to achieve selective monoalkylation of primary amines, a significant advantage for green chemistry. chemrxiv.org

Furthermore, photocatalytic methods are emerging as a scalable and efficient route to various heterocycles, including morpholines, under continuous flow conditions. organic-chemistry.org The development of solid-phase synthesis techniques has also contributed to the efficient production of morpholine (B109124) libraries. researchgate.net These modern strategies often tolerate a wide range of functional groups, reducing the need for protective group chemistry and shortening synthetic sequences. researchgate.netorganic-chemistry.org

Future efforts will likely concentrate on expanding the substrate scope of these novel methods and further improving their environmental footprint by utilizing bio-based starting materials and minimizing waste. The synthesis of complex molecules like 3-(4-Morpholinylmethyl)morpholine 2HCl could be significantly optimized by adapting these efficient, one-pot, or photocatalytic strategies.

| Synthetic Strategy | Key Features | Starting Materials | Reported Advantages | Reference |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot, enantioselective | Aminoalkyne substrates | High enantiomeric excess, tolerates functional groups | organic-chemistry.org |

| Redox Neutral Alkylation | Simple, high-yielding, scalable | 1,2-amino alcohols, ethylene sulfate | Inexpensive reagents, selective monoalkylation, scalable | chemrxiv.org |

| Wacker-Type Aerobic Oxidative Cyclization | Base-free Pd-catalyzed | Alkenes with amine functionality | Access to morpholines, piperidines, piperazines | organic-chemistry.org |

| Photocatalytic Coupling (SLAP Reagents) | Continuous flow, scalable | Silicon amine protocol (SLAP) reagents, aldehydes | Use of inexpensive organic photocatalyst | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Boron trifluoride etherate mediated | Nitrogen-tethered alkenes | Good yields for morpholines and other heterocycles | organic-chemistry.org |

| Pd-Catalyzed Carboamination | Stereocontrolled, modular | Substituted ethanolamine (B43304) derivatives, aryl/alkenyl bromides | Access to cis-3,5-disubstituted morpholines | nih.gov |

Exploration of New Catalytic Transformations Utilizing Morpholine Derivatives

Morpholine and its derivatives are not only synthetic targets but also valuable components in catalysis. e3s-conferences.orgchemicalbook.com They can function as organocatalysts, ligands for transition metals, or additives that influence reaction outcomes. chemicalbook.comgoogle.com The compound 3-(4-Morpholinylmethyl)morpholine, with its two basic nitrogen centers and defined stereochemistry, presents an interesting profile for use as a bidentate ligand or a bifunctional catalyst.

Research has shown that chiral morpholine organocatalysts can be highly effective in reactions like the 1,4-addition between aldehydes and nitroolefins, achieving remarkable control over diastereo- and enantioselectivity. frontiersin.org While morpholine-derived enamines have historically been considered less reactive than their pyrrolidine (B122466) counterparts, recent studies demonstrate that strategic substitution on the morpholine ring can overcome this limitation. frontiersin.org

In the realm of materials science, morpholine derivatives are used in the preparation of polyurethane catalysts. google.com Specific morpholine compounds are employed to balance the gelling and blowing reactions in foam production, a critical aspect for achieving desired material properties. google.com Additionally, morpholine-based catalysts are being developed for industrial processes, such as the synthesis of morpholine itself from diethylene glycol, where the addition of promoters like lanthanum to a Ni-Cu-Zn/Al₂O₃ catalyst has been shown to significantly lower the required operating pressure. google.com

Future investigations will likely explore the full potential of bis-morpholine compounds like this compound as ligands in asymmetric catalysis, where the two nitrogen atoms could coordinate to a metal center, creating a well-defined chiral environment. The development of new morpholine-based phase-transfer catalysts and organocatalysts for a broader range of carbon-carbon and carbon-heteroatom bond-forming reactions is another promising avenue. researchgate.net

| Catalytic Application | Morpholine Derivative Role | Transformation/Process | Key Findings | Reference |

| Organocatalysis | Chiral Organocatalyst | 1,4-addition of aldehydes to nitroolefins | Hindered groups on the morpholine ring lead to high diastereo- and enantioselectivity. | frontiersin.org |

| Polyurethane Production | Catalyst | Reaction of polyisocyanate with a polyol | Certain morpholine derivatives act as catalysts to balance gelation and foaming rates. | google.com |

| Industrial Synthesis | Catalyst Component | Synthesis of morpholine from diethylene glycol | Addition of Lanthanum (La) as a promoter to a Ni-Cu-Zn/Al₂O₃ catalyst reduces operating pressure. | google.com |

| Organic Synthesis | Building Block/Solvent | Synthesis of antibiotics, anticancer drugs, etc. | Versatile solvent and building block due to its polarity and functional groups. | e3s-conferences.orgchemicalbook.com |

Advanced Characterization of Intermediates and Reaction Pathways in Complex Systems

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The characterization of transient intermediates and the elucidation of reaction pathways in the synthesis of complex morpholine derivatives are active areas of research. This involves a combination of advanced spectroscopic techniques and computational modeling.

For example, in the palladium-catalyzed carboamination reaction to form substituted morpholines, the proposed mechanism involves key intermediates such as a palladium(aryl)(amido) complex. nih.gov The stereochemical outcome of the reaction is explained by a syn-aminopalladation step proceeding through a boat-like transition state. nih.gov Elucidating such pathways relies on detailed analysis of crude reaction mixtures and, where possible, the isolation and characterization of intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In the synthesis of novel morpholine-acetamide derivatives, characterization is typically achieved through a suite of analytical methods including Fourier-transform infrared (FTIR) spectroscopy, ¹H NMR, ¹³C NMR, and elemental analysis. researchgate.netnih.gov These techniques confirm the proposed structures and provide insights into the molecular framework.

Future research will increasingly leverage more sophisticated in-situ monitoring techniques (e.g., ReactIR, in-situ NMR) to observe reactions in real-time. This allows for the direct detection of short-lived intermediates and provides kinetic data that is invaluable for mechanistic studies. Coupling these experimental techniques with high-level density functional theory (DFT) calculations will enable a more precise mapping of reaction energy profiles, transition states, and the non-covalent interactions that often govern selectivity in complex catalytic systems involving morpholine derivatives.

Design of Morpholine-Based Scaffolds for Specific Chemical Reactivity and Supramolecular Assemblies

The rigid, chair-like conformation of the morpholine ring makes it an excellent scaffold for the precise spatial arrangement of functional groups. core.ac.uk This property is being exploited in the design of complex molecules for applications in medicinal chemistry and materials science, including the construction of foldamers and supramolecular assemblies. core.ac.ukresearchgate.net

Morpholine-based building blocks are being used to create artificial oligomers and peptide foldamers. researchgate.net For instance, morpholino nucleosides (MOs) are key components in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of antisense agents used in therapeutics. core.ac.ukresearchgate.net The synthesis of these morpholine subunits has been significantly optimized over the years to improve yields and simplify purification. researchgate.net Similarly, morpholine-2,5-diones (MDs), derived from amino acids, serve as monomers for producing biodegradable materials like polydepsipeptides. acs.org

Future work in this area will focus on creating more complex and functional morpholine-based scaffolds. This includes designing bis-morpholine linkers for metal-organic frameworks (MOFs) or as monomers in novel polymers. The development of morpholine-based foldamers with predictable secondary structures and the use of scaffolds like this compound to create specific catalytic pockets or recognition sites for supramolecular host-guest chemistry are exciting prospects for continued research.

Q & A

What are the standard synthetic routes for preparing 3-(4-Morpholinylmethyl)morpholine 2HCl, and how can reaction efficiency be optimized?

Basic Synthesis : The compound is typically synthesized via reductive amination, involving morpholine derivatives and aldehydes in the presence of NaBH₄ as a reducing agent, followed by HCl treatment to form the dihydrochloride salt. For example, analogous morpholinylmethyl compounds have been synthesized by reacting morpholine with formylphenylboronic acid in methanol, followed by NaBH₄ reduction and HCl neutralization .

Advanced Optimization : Reaction efficiency can be enhanced by adjusting stoichiometry (e.g., 1:1 molar ratio of morpholine to aldehyde), solvent selection (methanol for solubility), and controlled HCl addition to avoid over-acidification. Catalytic methods or microwave-assisted synthesis may reduce reaction time and improve yield .

How is this compound characterized structurally, and what challenges arise in confirming stereochemistry?

Basic Characterization : Structural confirmation relies on ¹H/¹³C NMR to identify morpholine ring protons (δ 2.4–3.8 ppm) and methylene bridges, alongside elemental analysis (C, H, N, Cl) to verify stoichiometry .

Advanced Challenges : Diastereomer detection is complicated by the compound’s symmetric structure. Chiral HPLC or X-ray crystallography may resolve stereochemical ambiguities, while dynamic NMR can assess conformational flexibility in the morpholine ring .

What pharmacological applications are associated with morpholinylmethyl derivatives, and how does the 2HCl salt influence bioactivity?

Basic Applications : Morpholinylmethyl groups are common in kinase inhibitors (e.g., JAK2 inhibitors like NVP-BSK805·2HCl) and anti-inflammatory agents, where the morpholine ring enhances solubility and target binding .

Advanced Mechanistic Insights : The 2HCl salt improves aqueous solubility and bioavailability, critical for in vitro assays. Pharmacodynamic studies should compare free base and salt forms to evaluate ionization effects on membrane permeability and target engagement .

What methodologies are used to evaluate the biological activity of this compound in antioxidant or anti-inflammatory studies?

Basic Assays : Antioxidant activity is quantified via optical density (OD) measurements in radical scavenging assays (e.g., DPPH or ABTS), with OD values typically ranging 2.2–2.4 for morpholine-containing triazoles .

Advanced Models : Anti-inflammatory activity is assessed using COX-2 inhibition assays or LPS-induced cytokine release in macrophages. Structural analogs with morpholine moieties show IC₅₀ values in the micromolar range, requiring dose-response validation .

How do researchers address discrepancies in synthetic yields or purity reported across studies?

Basic Troubleshooting : Reproducibility issues may arise from variable HCl neutralization (e.g., incomplete salt formation) or NaBH₄ reduction efficiency. Purity is validated via HPLC (≥95%) and mass spectrometry .

Advanced Analysis : Contradictions in yield (e.g., 60–85%) are resolved by optimizing reaction parameters (temperature, solvent purity) and characterizing byproducts via LC-MS. Batch-to-batch consistency is ensured through rigorous QC protocols .

What computational tools are employed to predict the target interactions of this compound?

Advanced Methods : Molecular docking (AutoDock, Schrödinger) models interactions with kinase domains (e.g., JAK2), while QSAR studies correlate substituent effects (e.g., methylene bridge length) with activity. DFT calculations assess electron distribution in the morpholine ring for reactivity predictions .

How is the hydrochloride salt form critical to the compound’s stability and formulation in preclinical studies?

Basic Considerations : The 2HCl salt enhances hygroscopic stability compared to the free base. Storage at −20°C under inert gas (N₂) prevents degradation .

Advanced Formulation : Salt dissociation kinetics in physiological buffers (pH 7.4) are studied via UV-Vis spectroscopy. Compatibility with excipients (e.g., PEG 400) is tested to ensure solubility in parenteral formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.